EED226 -

EED226

Catalog Number: EVT-267177
CAS Number:
Molecular Formula: C17H15N5O3S
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EED226 is a potent and allosteric inhibitor of the histone H3K27me3 methyltransferase activity of polycomb repressive complex 2 (PRC2; IC50 = 23.4 nM in an enzyme assay with H3K27me0 peptide as the substrate). It exhibits dose-dependent displacement of H3K27me3 binding to the EED subunit of PCR2 but has no effect on the binding of S-adenosylmethionine-cofactor-competitive inhibitor EI1 to the EZH2 catalytic subunit, indicating EED226 is an allosteric modulator of PRC2 function. EED226 decreases global H3K27me3 and H3K27me2 in G401 cells and H3K27me3 in Karpas422 lymphoma cells in a dose-dependent manner. It also reduces proliferation of Karpas422 lymphoma cells in vitro and slows growth of Karpass422 xenografts in vivo.
EED226 is a potent, selective, and orally bioavailable EED inhibitor. induces robust and sustained tumor regression in EZH2MUT preclinical DLBCL model. EED226 induces a conformational change upon binding EED, leading to loss of PRC2 activity. EED226 shows similar activity to SAM-competitive inhibitors in blocking H3K27 methylation of PRC2 target genes and inducing regression of human lymphoma xenograft tumors. Interestingly, EED226 also effectively inhibits PRC2 containing a mutant EZH2 protein resistant to SAM-competitive inhibitors. EED226 inhibits PRC2 activity via an allosteric mechanism and offers an opportunity for treatment of PRC2-dependent cancers. demonstrated very impressive antitumor activities in mouse xenograft model.

EED226

  • Compound Description: EED226 is a potent, selective, and orally bioavailable small-molecule inhibitor of Embryonic Ectoderm Development (EED). It directly binds to the H3K27me3 binding pocket of EED, disrupting the PRC2 complex's activity and leading to anti-tumor effects. [, , , , , ]

A-395

  • Compound Description: A-395 is another potent and selective small-molecule inhibitor of EED. Similar to EED226, it binds to the H3K27me3 binding pocket of EED, leading to allosteric inhibition of PRC2. [, , ]

EEDi-5285

  • Compound Description: EEDi-5285 is an exceptionally potent, orally active EED inhibitor with robust anticancer efficacy. It exhibits significantly higher potency compared to EED226 in both binding to EED and inhibiting cell growth in lymphoma cell lines carrying an EZH2 mutation. []

MAK683 (Compound 22)

  • Compound Description: MAK683 represents a further development from the initial EED inhibitor EED226. It is a highly potent and selective EED-directed, allosteric inhibitor of PRC2, currently under clinical development for treating advanced malignancies. []

UNC6852

  • Compound Description: UNC6852 is a first-in-class bivalent chemical degrader targeting PRC2. It consists of an EED226-derived ligand and a ligand for VHL, leading to the degradation of PRC2 components EED, EZH2, and SUZ12. []
Overview

EED226 is a selective inhibitor of the Polycomb Repressive Complex 2 (PRC2), specifically targeting the embryonic ectoderm development protein. Discovered by Novartis Institutes for BioMedical Research in 2017, EED226 has shown promise in treating various cancers, particularly those with mutations in the enhancer of zeste homolog 2. Its unique mechanism of action and potent inhibitory effects make it a significant compound in cancer research and therapy.

Source and Classification

EED226 was derived from a high-throughput screening of over 1.4 million compounds, with EED162 being its parental molecule. The compound is classified as a small-molecule inhibitor and is recognized for its ability to selectively inhibit EED's interaction with EZH2, a catalytic component of PRC2. It has been shown to possess a high binding affinity, with an equilibrium dissociation constant of approximately 82 nanomolar, and displays a half-maximal inhibitory concentration (IC50) of 23.40 nanomolar against PRC2 .

Synthesis Analysis

The synthesis of EED226 involves structure-guided design techniques aimed at optimizing its binding affinity and selectivity for PRC2 over other methyltransferases. The compound's synthesis details are typically proprietary, but it was developed through iterative cycles of chemical modification and biological testing to enhance its pharmacological profile. The optimization process included evaluating the compound's efficacy in various biological assays, leading to its characterization as a potent EED inhibitor .

Molecular Structure Analysis

EED226 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the target protein. Its crystal structure reveals that EED226 binds within a deep pocket formed by conformational changes in the residues of EED upon binding. Key structural features include:

  • Binding Pocket: The compound inserts into a newly formed cage-like structure within EED.
  • Functional Groups: The furan group is positioned deep within the binding pocket, while the methylsulfonylphenyl group extends towards the solvent.
  • Molecular Formula: C₁₅H₁₅N₃O₄S (with specific stereochemistry contributing to its activity).

The structural analysis indicates that EED226 effectively disrupts the interaction between EED and EZH2, which is crucial for PRC2's methyltransferase activity .

Chemical Reactions Analysis

EED226 primarily functions through competitive inhibition of the methylation process catalyzed by PRC2. Its mechanism involves:

  • Inhibition of Methylation: By binding to EED, EED226 prevents the methylation of histone H3 at lysine 27 (H3K27), a modification associated with gene silencing.
  • Synergistic Effects: When combined with other inhibitors targeting EZH2, such as EI1, EED226 exhibits synergistic effects, enhancing growth blockade in certain cancer cell lines.

The compound has also been evaluated for its ability to induce apoptosis in cancer cells through modulation of key signaling pathways .

Mechanism of Action

The mechanism of action for EED226 involves several key processes:

  1. Binding to EED: EED226 binds competitively to the H3K27me3 site on EED, stabilizing its conformation and inhibiting PRC2 activity.
  2. Inhibition of Oncogenic Pathways: By inhibiting PRC2 activity, EED226 reduces the expression of oncogenes that are typically activated by H3K27 methylation.
  3. Protection Against Cellular Damage: In models of acute kidney injury induced by cisplatin, EED226 has been shown to inhibit phosphorylation of transcription factors like p53 and FOXO3a, which are involved in apoptosis, thereby promoting cell survival .
Physical and Chemical Properties Analysis

EED226 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 319.36 g/mol.
  • Solubility: Demonstrates good solubility in organic solvents, which is beneficial for formulation into oral bioavailable drugs.
  • Stability: The compound shows promising stability profiles under physiological conditions.

These properties contribute to its potential as an effective therapeutic agent in clinical settings .

Applications

EED226 has several significant applications in scientific research and potential clinical use:

  • Cancer Therapy: Primarily investigated for its efficacy against tumors with EZH2 mutations, particularly in diffuse large B-cell lymphoma (DLBCL).
  • Acute Kidney Injury Studies: Research indicates that EED226 may protect renal cells from damage induced by cisplatin through mechanisms involving anti-apoptotic signaling pathways.
  • Combination Therapies: Its ability to work synergistically with other inhibitors opens avenues for novel combination therapies in oncology.
Molecular Structure and Mechanism of Action

Structural Characterization of EED226

Chemical Composition: C₁₇H₁₅N₅O₃S and Binding Motifs

EED226 (molecular weight: 369.40 g/mol) is characterized by the compact chemical formula C₁₇H₁₅N₅O₃S, featuring a benzimidazole core linked to a sulfonamide group and a furanyl methylamine side chain. This structure enables high-affinity interactions with the embryonic ectoderm development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2). The benzimidazole moiety acts as a central scaffold, while the sulfonamide group enhances solubility and the furanyl component facilitates hydrophobic contacts within the EED binding pocket [3] [7] [9].

Table 1: Key Structural Features of EED226

Structural ElementRole in Target BindingChemical Properties
Benzimidazole coreScaffold for aromatic stackingPlanar, hydrophobic
Sulfonamide groupEnhances solubility and polarityHydrogen-bond acceptor
Furanyl methylamineStabilizes hydrophobic interactionsFlexible linker

Interaction with the H3K27me3 Binding Pocket of EED

EED226 binds the WD40 domain of EED at the H3K27me3-recognition site, an aromatic cage formed by residues F97, Y148, Y365, and W364. The benzimidazole group inserts into this cage, mimicking the trimethylammonium group of H3K27me3 through cation-π and van der Waals interactions. This binding induces conformational changes in EED, disrupting its allosteric activation of the EZH2 catalytic subunit. Biophysical studies confirm a dissociation constant (Kd) of 82 nM for EED226-EED binding and 114 nM for the full PRC2 complex [1] [3] [9].

Allosteric Inhibition of PRC2 Complex Function

Disruption of EED-EZH2-SUZ12 Interactions

Upon binding EED, EED226 triggers a structural rearrangement that propagates across the PRC2 complex:

  • EED-EZH2 Interface: The "belt-like" interaction between EED’s bottom surface and EZH2’s N-terminal helical domain (residues 40–68) is destabilized, weakening complex integrity [1] [5].
  • SUZ12 Stability: Loss of EED-EZH2 coupling reduces SUZ12’s affinity for the complex, leading to partial dissociation and impaired catalytic function [2] [6].Unlike catalytic EZH2 inhibitors, EED226 does not dissociate PRC2 but locks it in an inactive conformation, evidenced by preserved complex assembly in co-immunoprecipitation assays despite abolished methyltransferase activity [1] [3].

Impact on H3K27 Methylation Dynamics

EED226 demonstrates substrate-dependent inhibition:

  • IC₅₀ = 23.4 nM with H3K27me0 peptide substrate
  • IC₅₀ = 53.5 nM with mononucleosome substrates [3] [9] [10]Treatment depletes all methylation states (H3K27me1/me2/me3) in cancer cells (e.g., G401 cells), confirming disruption of PRC2’s processive methylation capability. Global H3K27me3 reduction occurs within 48 hours, with near-complete loss at 10 μM concentrations [3] [9].

Table 2: Enzymatic Inhibition Profile of EED226

SubstrateIC₅₀ (nM)Assay Conditions
H3K27me0 peptide23.4PRC2 core complex, 1.0 μM H3K27me3 stimulator
Mononucleosome53.5PRC2 core complex, 1.0 μM H3K27me3 stimulator
H3K27me3-stimulated PRC222.0EED binding assay

Comparison with Other PRC2 Inhibitors

Mechanism: Allosteric (EED) vs. Catalytic (EZH2) Targeting

  • EED226 (Allosteric): Binds EED’s H3K27me3 pocket, blocking allosteric activation. Effective against both wild-type and mutant EZH2.
  • EZH2 Inhibitors (e.g., Tazemetostat/EPZ-6438): Compete with S-adenosylmethionine (SAM) in the EZH2 SET domain catalytic pocket [1] [3].

Resistance Profiles

  • EZH2 Inhibitors: Susceptible to resistance via EZH2 mutations (e.g., Y111L, Y661D) or compensatory EZH1 activity.
  • EED226: Retains efficacy against EZH2-mutant lymphomas (e.g., KARPAS-422 cells with Y641N mutation; IC₅₀ = 80–125 nM) due to undisturbed EED binding [1] [3] [6].

Emerging Strategies

  • PROTAC Degraders (e.g., UNC6852): Incorporate EED226-like warheads to degrade PRC2 components via VHL recruitment, enhancing suppression of H3K27me3 [6].

Table 3: Comparative Profile of PRC2 Inhibitor Classes

ParameterEED-Targeted (EED226)EZH2-Targeted (e.g., Tazemetostat)
Target SiteEED H3K27me3 pocketEZH2 SET domain
Inhibition MechanismAllostericCompetitive (SAM)
SelectivityPRC2-EZH1/EZH2 complexesEZH2 > EZH1 (varies by compound)
Efficacy in EZH2-Mutant CancersYes (e.g., DLBCL Y641N)Limited by specific mutations
Primary Resistance MechanismsNone reportedSecondary EZH2 mutations, EZH1 upregulation

Properties

Product Name

EED226

IUPAC Name

N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Molecular Formula

C17H15N5O3S

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19)

InChI Key

DYIRSNMPIZZNBK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4

Solubility

Soluble in DMSO

Synonyms

EED226; EED-226; EED 226.

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.